molecular formula C7H7NO5 B12879566 2-(3-Nitrofuran-2-yl)-1,3-dioxolane CAS No. 65019-13-8

2-(3-Nitrofuran-2-yl)-1,3-dioxolane

Cat. No.: B12879566
CAS No.: 65019-13-8
M. Wt: 185.13 g/mol
InChI Key: HPYGBFPXHFCROZ-UHFFFAOYSA-N
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Description

2-(3-Nitrofuran-2-yl)-1,3-dioxolane is a chemical compound characterized by the presence of a nitrofuran moiety and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrofuran-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of 2-(3-nitrofuran-2-yl)-1,3-dioxolane is its potential as an antimicrobial agent. Research indicates that compounds containing nitrofuran moieties exhibit substantial antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the activation of the nitro group, leading to the generation of reactive species that damage bacterial DNA and proteins.

A study evaluating various nitrofuran derivatives found that compounds similar to this compound demonstrated effective inhibition against ESKAPE pathogens, a group known for their antibiotic resistance . The Minimum Inhibitory Concentrations (MICs) for these compounds were comparable to established antibiotics such as ciprofloxacin and nitrofurantoin.

Table 1: Antimicrobial Activity of Nitrofurans

CompoundPathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus500
5-(5-nitro-2-furyl)-1,2,4-oxadiazoleEscherichia coli250
NitrofurantoinKlebsiella pneumoniae100

Agricultural Applications

Pesticidal Properties

The structural characteristics of this compound may also confer pesticidal properties. Compounds based on nitrofuran have been explored for their ability to act as fungicides and insecticides. The incorporation of the dioxolane ring enhances the stability and bioavailability of the active ingredient in agricultural formulations.

Research has indicated that derivatives containing the dioxolane structure exhibit significant antifungal activity against pathogens like Candida albicans, which is crucial for crop protection . This makes such compounds valuable in developing new agrochemicals aimed at increasing crop yields while minimizing environmental impact.

Table 2: Antifungal Activity Against Agricultural Pathogens

CompoundPathogenActivity LevelReference
This compoundCandida albicansSignificant
Chiral 1,3-dioxolanesFusarium oxysporumModerate

Materials Science

Polymer Chemistry

In materials science, the unique properties of 1,3-dioxolanes make them suitable as monomers or additives in polymer synthesis. The presence of the nitrofuran moiety can impart specific functionalities such as increased thermal stability and improved mechanical properties to polymeric materials.

Recent advancements have highlighted the use of dioxolanes in synthesizing biodegradable polymers with enhanced performance characteristics. These materials are increasingly important in addressing environmental concerns related to plastic waste.

Case Studies

Case Study 1: Antibacterial Efficacy

In a recent study published in Frontiers in Microbiology, researchers synthesized a series of nitrofuran derivatives, including those based on the dioxolane structure. They conducted extensive testing against a panel of ESKAPE pathogens and found that certain derivatives exhibited potent antibacterial activity with low MIC values. This study underscores the potential for developing new antibiotics from this class of compounds .

Case Study 2: Agricultural Applications

A study focused on the antifungal properties of nitrofuran derivatives demonstrated their effectiveness against agricultural pathogens. The research involved field trials where crops treated with formulations containing these compounds showed reduced incidence of fungal infections compared to untreated controls. This highlights their practical application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is particularly useful in antimicrobial and anticancer applications, where the compound can induce oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrofuran-2-yl)prop-2-enal
  • 1-[(E)-(3-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione

Uniqueness

2-(3-Nitrofuran-2-yl)-1,3-dioxolane is unique due to the presence of both a nitrofuran moiety and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane is a member of the dioxolane family, characterized by its unique structural features that include a nitrofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Dioxolane Ring : A five-membered ring containing two oxygen atoms.
  • Nitrofuran Moiety : A furan ring substituted with a nitro group at the 3-position.

This combination of functional groups contributes to the compound's reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing nitrofuran derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many nitrofuran derivatives have been studied for their effectiveness against various pathogens. The presence of the nitro group is known to enhance these properties through mechanisms that may involve oxidative stress and DNA damage in microbial cells .
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanisms proposed include the generation of reactive oxygen species (ROS) and subsequent cellular damage .

Antimicrobial Activity

A study assessing the antibacterial activity of various dioxolane derivatives revealed that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined, showcasing their potential as antimicrobial agents.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus500
This compoundEscherichia coli750
This compoundPseudomonas aeruginosa600

Antitumor Activity

In vitro studies have indicated that this compound can inhibit the proliferation of several cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MDA-MB-231), suggesting moderate potency.

Cell LineIC50 (µM)
MDA-MB-23125
HeLa30
A54935

Case Studies

Several case studies have investigated the biological effects of nitrofuran-containing compounds:

  • Case Study on Antimicrobial Efficacy : A series of experiments conducted on various dioxolanes demonstrated that those with nitro substitutions exhibited enhanced antibacterial properties compared to their non-nitro counterparts. This was attributed to increased membrane permeability and ROS generation .
  • Case Study on Cancer Cell Apoptosis : Research involving human breast cancer cell lines showed that treatment with this compound resulted in increased levels of apoptosis markers such as caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

Properties

CAS No.

65019-13-8

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

2-(3-nitrofuran-2-yl)-1,3-dioxolane

InChI

InChI=1S/C7H7NO5/c9-8(10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2

InChI Key

HPYGBFPXHFCROZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CO2)[N+](=O)[O-]

Origin of Product

United States

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